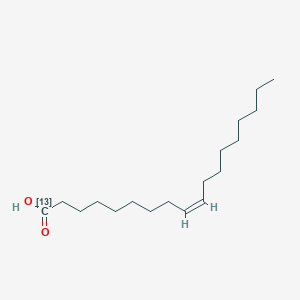

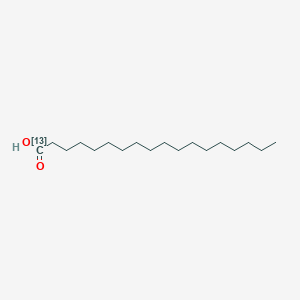

Octadecanoic acid-1-13C

概要

説明

Octadecanoic acid-1-13C (also known as stearic acid-1-13C) is a stable, non-toxic, and inexpensive isotope of the naturally occurring fatty acid octadecanoic acid (stearic acid). It is a common component of many lipids and is used in a variety of scientific research applications. This compound has been used in studies of metabolic pathways, lipid metabolism, and biochemical and physiological processes.

科学的研究の応用

Thermal Energy Storage : Tang et al. (2017) demonstrated that a hierarchical porous polymer composite with 1-octadecanol provides high shape-stability phase change materials for latent heat thermal energy storage (Tang et al., 2017).

Acaricidal Activity : Du et al. (2009) found that the octadecanoic acid-tetrahydrofuran-3,4-diyl ester from neem oil showed acaricidal activity against Sarcoptes scabiei larvae in vitro (Du et al., 2009).

Chemical Behavior : Yokoyama and Fujie (1990) noted that 1-octadecanoic acid begins to associate in 1,2-dichloroethane at certain concentrations, indicating its aggregation behavior in solvents (Yokoyama & Fujie, 1990).

Molecular Mobility : Iwahashi et al. (1988) suggested that most octadecanoic acid molecules desorb from the Langmuir-Blodgett film, providing insights into molecular mobility at surfaces (Iwahashi et al., 1988).

NMR Spectroscopy : Tulloch (1977) showed that 13C NMR spectra of methyl octadecanoate and isomeric oxooctadecanoates offer detailed chemical shifts for carbons in the fatty acid chain (Tulloch, 1977).

Microbial Fatty Acids Indicator : Abraham et al. (1998) reported that microbial fatty acids like octadecanoic acid can be used as indicators of substrate usage, being enriched in 13C when growing on glycerol (Abraham, Hesse, & Pelz, 1998).

Hydrogen Bonding : Amai et al. (1998) found that the 1:1 complex of octadecanoic acid and nicotinamide forms a dimer through hydrogen bonds, creating a lamellar structure (Amai et al., 1998).

Tribological Properties : Minami et al. (2005) investigated the combination of octadecanol with octadecanoic acid, noting its good tribological properties, which are essential in lubrication (Minami et al., 2005).

Safety and Hazards

作用機序

Target of Action

Stearic acid-1-13C, also known as Octadecanoic acid-1-13C, is a long-chain dietary saturated fatty acid . It is a major component of many animal and vegetable fats and oils . The primary targets of Stearic acid-1-13C are the metabolic enzymes and proteases involved in the metabolism of fatty acids .

Mode of Action

Stearic acid-1-13C interacts with its targets by incorporating into the metabolic processes of the cell. As a stable isotope, it is used as a tracer for quantitation during the drug development process . It is incorporated into drug molecules, affecting their pharmacokinetic and metabolic profiles .

Biochemical Pathways

Stearic acid-1-13C is involved in the amino acids and short-chain fatty acid metabolism pathways . It is metabolized in the body, and its carbon atoms are incorporated into various biochemical pathways. This leads to the production of 13C-labeled metabolites, which can be detected and quantified .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Stearic acid-1-13C are similar to those of the non-labeled compound. It is absorbed in the digestive tract, distributed throughout the body, metabolized in the liver and other tissues, and excreted in the urine and feces . The presence of the 13C label allows for the tracking and quantification of the compound’s pharmacokinetics .

Action Environment

The action, efficacy, and stability of Stearic acid-1-13C can be influenced by various environmental factors. These include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the individual’s metabolism

生化学分析

Biochemical Properties

Stearic Acid-1-13C plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme stearoyl-CoA desaturase, which catalyzes the conversion of stearate to oleate . This conversion is crucial in lipid metabolism and potentially in the treatment of obesity and related disorders .

Cellular Effects

Stearic Acid-1-13C has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have neuroprotective effects against toxicity of oxygen/glucose deprivation or glutamate on rat cortical or hippocampal slices .

Molecular Mechanism

The molecular mechanism of Stearic Acid-1-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its neuroprotective effect may be mainly mediated by the activation of PPAR-γ .

Metabolic Pathways

Stearic Acid-1-13C is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. For instance, it is a substrate for the enzyme stearoyl-CoA desaturase in the monounsaturated fatty acid biosynthesis pathway .

特性

IUPAC Name |

(113C)octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-CPZJZEHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583512 | |

| Record name | (1-~13~C)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85541-42-0 | |

| Record name | (1-~13~C)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85541-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

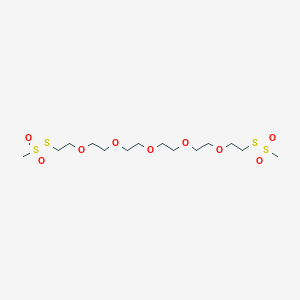

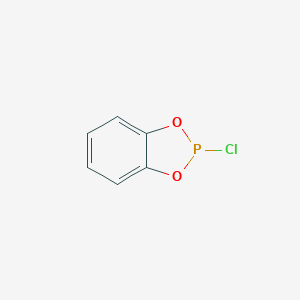

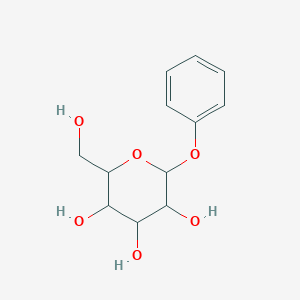

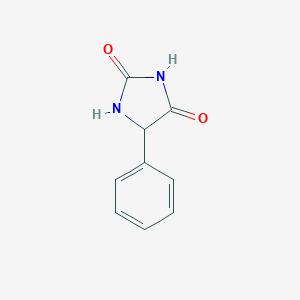

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

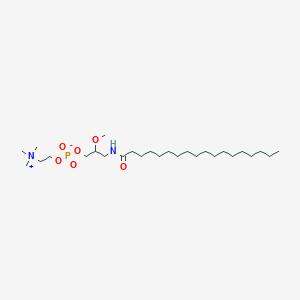

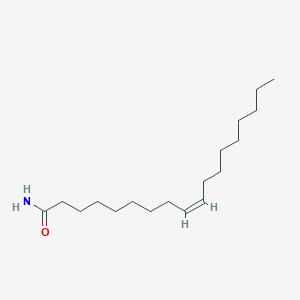

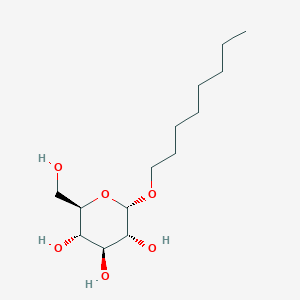

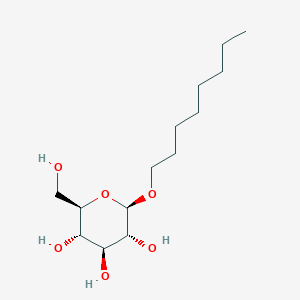

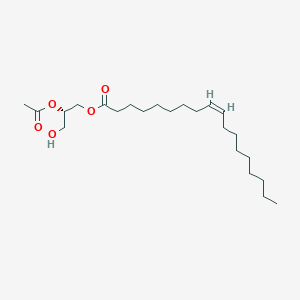

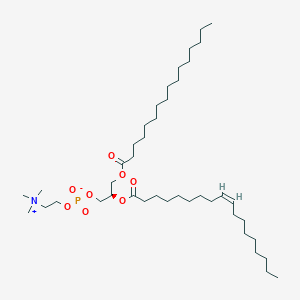

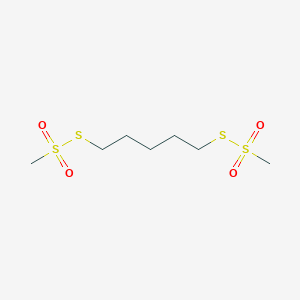

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。